molecular formula C13H13NO2S B1644889 [5-(2-Amino-phenyl)-thiophen-2-yl]-acetic acid methyl ester

[5-(2-Amino-phenyl)-thiophen-2-yl]-acetic acid methyl ester

Cat. No.: B1644889
M. Wt: 247.31 g/mol
InChI Key: HPJFLTRLLILVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2-Amino-phenyl)-thiophen-2-yl]-acetic acid methyl ester is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

methyl 2-[5-(2-aminophenyl)thiophen-2-yl]acetate

InChI

InChI=1S/C13H13NO2S/c1-16-13(15)8-9-6-7-12(17-9)10-4-2-3-5-11(10)14/h2-7H,8,14H2,1H3

InChI Key

HPJFLTRLLILVJH-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=C(S1)C2=CC=CC=C2N

Canonical SMILES

COC(=O)CC1=CC=C(S1)C2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(The following reaction is carried out in an N2 atmosphere.) Ethanol (3.7 mL), tetrakis-(triphenylphosphine)-palladium(0) (289 mg, 0.25 mmol) and Na2CO3 decahydrate (4.0 g, 14.0 mmol) dissolved in water (5.2 mL) are subsequently added to a solution of 2-amino-benzeneboronic acid hydrochloride (910 mg, 5.25 mmol) in toluene (52 mL). Degas the reaction mixture carefully (5 times) and flush with N2 again. A solution of (5-bromo-thiophen-2-yl)-acetic acid methyl ester (43) (1.17 g, 5.0 mmol) in toluene (4.5 mL) is added. Degas the mixture again (5 times) and stir for 22 h at 100° C. Partition the reaction solution between EtOAc and brine and extract the separated aqueous layer with EtOAc (3 times). Wash combined organic layer with water and brine and dry it with Na2SO4. Purify the crude product by preparative radial chromatography (CyH/EtOAc 5+1] to obtain [5-(2-amino-phenyl)-thiophen-2-yl]-acetic acid methyl ester (44) as a brown oil (634 mg, 51%). 1H NMR (400 MHz, CDCl3): 3.73 (s, 3H); 3.83 (s, 2H); 3.92-4.07 (br.s, 2H); 6.74 (d, 1H); 6.76 (td, 1H, J1=7.6 Hz, J2=1.3 Hz); 6.92 (d, 1H, J=3.5 Hz); 7.02 (d, 1H, J=3.5 Hz); 7.11 (td, 1H, J1=7.6 Hz, J2=1.5 Hz); 7.23 (dd, 14H, J1=7.6 Hz, J2=1.5 Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na2CO3 decahydrate
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
5.2 mL
Type
solvent
Reaction Step Two
Quantity
289 mg
Type
catalyst
Reaction Step Two
Quantity
910 mg
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
solvent
Reaction Step Three
Quantity
1.17 g
Type
reactant
Reaction Step Four
Quantity
4.5 mL
Type
solvent
Reaction Step Four

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